Product packaging for Pelargonidin 3-Galactoside(Cat. No.:CAS No. 34425-22-4)

Pelargonidin 3-Galactoside

Cat. No.: B028895
CAS No.: 34425-22-4
M. Wt: 468.8 g/mol
InChI Key: CAHGSEFWVUVGGL-QSLGVYCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pelargonidin 3-Galactoside is a natural anthocyanin of significant interest in biochemical and pharmacological research. As a member of the pelargonidin-based glycosides, this compound shares structural similarities with the well-characterized Pelargonidin-3-O-glucoside (Pg3G), featuring a galactose moiety instead of glucose. Anthocyanins like this compound are recognized for their potent antioxidant properties, which enable them to effectively scavenge free radicals and mitigate oxidative stress in cellular models. Research on similar compounds has demonstrated promising anti-inflammatory activity through the inhibition of key pathways, including the suppression of JNKMAPK phosphorylation and prevention of IκB-α degradation, thereby reducing NF-κB and AP-1 transcription factor activation. In metabolic research, pelargonidin derivatives show potential for modulating glucose metabolism through interactions with various protein targets, suggesting applications in metabolic disorder research. Studies indicate that structural modifications, particularly glycosylation patterns, significantly influence the compound's stability, bioavailability, and biological activity. The galactoside variant may offer distinct physicochemical properties compared to glucoside forms, potentially affecting its research applications. Like other anthocyanins, this compound is sensitive to environmental factors including pH, temperature, and light, requiring careful handling in research settings. This compound is provided exclusively for laboratory investigation into natural product biochemistry, cellular signaling pathways, and metabolic processes. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₁H₂₁ClO₁₀ B028895 Pelargonidin 3-Galactoside CAS No. 34425-22-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H/t16-,17+,18+,19-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGSEFWVUVGGL-QSLGVYCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34425-22-4
Record name Pelargonidin, 3-galactoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34425-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pelargonidin 3-galactoside
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034425224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PELARGONIDIN 3-GALACTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBJ4311737
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Research on Biosynthesis and Genetic Regulation of Pelargonidin 3 Galactoside

Enzymatic Pathways in Pelargonidin (B1210327) 3-Galactoside Biosynthesis

The biosynthesis of pelargonidin 3-galactoside begins with the general phenylpropanoid pathway, which produces the precursor 4-coumaroyl-CoA. This molecule then enters the flavonoid biosynthesis pathway. A series of core enzymes are involved in the formation of the pelargonidin aglycone. researchgate.net

The key enzymatic steps leading to pelargonidin are:

Chalcone (B49325) synthase (CHS) : Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin (B18129) chalcone. researchgate.net

Chalcone isomerase (CHI) : Converts naringenin chalcone to naringenin. researchgate.netfrontiersin.org

Flavanone 3-hydroxylase (F3H) : Hydroxylates naringenin to produce dihydrokaempferol (B1209521). researchgate.netfrontiersin.org

Dihydroflavonol 4-reductase (DFR) : Reduces dihydrokaempferol to leucopelargonidin (B191709). researchgate.netmdpi.com This enzyme can compete for substrates with other enzymes like F3'H, and high expression of DFR can favor the accumulation of pelargonidins. mdpi.commaxapress.com

Anthocyanidin synthase (ANS) or Leucoanthocyanidin dioxygenase (LDOX) : Oxidizes leucopelargonidin to form the unstable pelargonidin cation. researchgate.netnih.govplos.org

Once the pelargonidin aglycone is synthesized, it undergoes glycosylation to form the more stable this compound. This crucial step is catalyzed by a specific glycosyltransferase:

UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT or 3GT) : This enzyme transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of pelargonidin. maxapress.comnih.gov While the name suggests glucosylation, different isoforms of this enzyme can utilize other sugar donors, including UDP-galactose, to form this compound. In some species, a subsequent enzyme may be involved in modifying the initial glucose to galactose, or a specific galactosyltransferase may be present.

Further modifications, such as acylation, can occur, leading to a diverse array of pelargonidin derivatives. plos.org

Genetic Modulators of this compound Production

The production of this compound is regulated at the transcriptional level by a complex interplay of transcription factors. These proteins bind to the promoter regions of the biosynthetic genes, thereby activating or repressing their expression. The primary regulators belong to the MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families, which often form a regulatory complex known as the MBW complex. frontiersin.orgfrontiersin.orgmaxapress.com

Key genetic modulators include:

R2R3-MYB transcription factors : These are often the primary determinants of which anthocyanin branch is activated. frontiersin.orgmaxapress.com For instance, in strawberry (Fragaria × ananassa), the transcription factor FaMYB10 is a key activator of anthocyanin biosynthesis, including pelargonidin 3-glucoside. nih.govnih.gov Down-regulation of FaMYB10 leads to decreased levels of pelargonidin 3-glucoside. nih.gov Conversely, repressors like FcMYB1 in Fragaria chiloensis can down-regulate the pathway. sci-hub.se

bHLH transcription factors : These proteins act as co-activators with MYB factors. frontiersin.orgmaxapress.com

WD40 repeat proteins : These form a stable platform for the MYB-bHLH interaction. frontiersin.orgmaxapress.com

Studies have identified specific genes that directly influence the levels of pelargonidin derivatives. For example, in cultivated strawberries, genetic loci on specific chromosomes have been associated with the biosynthesis of pelargonidin-3-O-malonylglucoside. nih.govoup.com In Gentiana lutea var. aurantiaca, the expression levels of DFR, ANS, and 3GT genes parallel the accumulation of pelargonidin glycosides during flower development. plos.orgnih.gov

Key Genes Involved in this compound Biosynthesis
GeneEnzyme/ProteinFunctionReference
CHSChalcone SynthaseFirst committed step in flavonoid biosynthesis. researchgate.net
CHIChalcone IsomeraseIsomerization of chalcone to flavanone. frontiersin.org
F3HFlavanone 3-HydroxylaseHydroxylation of flavanone. researchgate.net
DFRDihydroflavonol 4-ReductaseReduction of dihydroflavonols. High expression favors pelargonidin synthesis. mdpi.commaxapress.com
ANS/LDOXAnthocyanidin SynthaseOxidation of leucoanthocyanidins to anthocyanidins. plos.org
UFGT/3GTUDP-glucose:flavonoid 3-O-glucosyltransferaseGlycosylation of pelargonidin. maxapress.comnih.gov
FaMYB10R2R3-MYB Transcription FactorActivates anthocyanin pathway genes in strawberry. nih.govnih.gov

Environmental Factors Affecting Biosynthesis

The production and accumulation of this compound are highly responsive to environmental cues. researchgate.net Light and temperature are two of the most influential factors.

Light-Dependent Anthocyanin Accumulation

Light is a critical factor for the induction of anthocyanin biosynthesis in many plants. frontiersin.orgmetwarebio.comoup.com Shading or the absence of light typically leads to a significant reduction or complete inhibition of anthocyanin production. metwarebio.commdpi.com

Light Quality : Different wavelengths of light can have varying effects. Studies on strawberries have shown that both red and blue light can significantly induce the accumulation of pelargonidin 3-glucoside. mdpi.com

Light Intensity and Duration : Higher light intensity and longer photoperiods generally promote the expression of key biosynthetic genes like CHS, DFR, and ANS, as well as regulatory genes like MYB, leading to increased anthocyanin levels. researchgate.netmdpi.com In strawberry, light exposure increases the transcript levels of FaMYB10, a key regulator of the pathway. nih.gov

Temperature Effects on this compound Levels

Temperature plays a complex role in modulating this compound accumulation. While the optimal temperature varies between species, temperature shifts can significantly alter anthocyanin content.

High Temperatures : In some cases, high temperatures can enhance the production of pelargonidin-based anthocyanins. For example, in strawberry, growing plants at higher day/night temperatures (e.g., 30/22 °C) resulted in significantly higher levels of pelargonidin 3-glucoside compared to cooler conditions. actahort.orgresearchgate.netusda.gov

Low Temperatures : Conversely, in other plants, low temperatures can induce anthocyanin accumulation as a stress response. researchgate.net

The effect of temperature is often intertwined with other environmental factors, particularly light.

Effects of Environmental Factors on Pelargonidin Glycoside Levels in Strawberry
FactorConditionEffect on Pelargonidin Glycoside LevelsReference
LightRed LightSignificant Increase mdpi.com
LightBlue LightSignificant Increase mdpi.com
TemperatureIncreased from 25°C to 30°C (day)Remarkably higher amounts actahort.org
TemperatureIncreased night temperature (12°C to 22°C)Significant Increase researchgate.netusda.gov

Advanced Methodologies for Extraction and Purification of Pelargonidin 3 Galactoside

Current Chromatographic Techniques for Isolation

Chromatography is the cornerstone for the separation of Pelargonidin (B1210327) 3-Galactoside from complex plant extracts. High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are two of the most powerful techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for both the analytical quantification and the semi-preparative isolation of Pelargonidin 3-Galactoside. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For anthocyanins like this compound, reverse-phase columns, such as C18, are most commonly used. lcms.cz

The separation is typically achieved using a gradient elution system, where the composition of the mobile phase is varied over time to effectively resolve complex mixtures. scialert.net A common mobile phase consists of an acidified aqueous solvent (e.g., water with formic or trifluoroacetic acid) and an organic solvent, such as acetonitrile (B52724) or methanol. scialert.netimpactfactor.org The acidic modifier is crucial for maintaining the anthocyanin in its stable flavylium (B80283) cation form. Detection is most often performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for quantification based on absorbance at specific wavelengths. lcms.czscialert.net Optimized HPLC methods can achieve full resolution of multiple anthocyanins within a short analysis time. lcms.cz While many studies focus on the more common pelargonidin-3-glucoside, the methods are readily adaptable for its galactoside isomer, with slight adjustments to the gradient profile to account for differences in polarity.

Table 1: Typical HPLC Parameters for Anthocyanin Analysis

Parameter Description Source(s)
Column Reverse-phase Aqua C18, 5 µm (4.6x150 mm) scialert.net
Mobile Phase A 0.1% trifluoroacetic acid (TFA) in water scialert.net
Mobile Phase B HPLC-grade acetonitrile scialert.net
Flow Rate 0.5 mL/min scialert.net
Detection Diode Array Detector (DAD) at 280, 330, 440, and 500 nm scialert.net

| Column Temperature | 30°C | scialert.net |

For obtaining large quantities of highly pure this compound, High-Speed Counter-Current Chromatography (HSCCC) is an exceptionally effective liquid-liquid partition chromatography technique. It eliminates the use of solid stationary phases, thereby avoiding irreversible adsorption and sample degradation, which is a common issue with anthocyanins on solid supports. researchgate.netnih.gov

In HSCCC, a biphasic solvent system is used, with one phase acting as the mobile phase and the other as the stationary phase, held in place by centrifugal force. google.com The selection of an appropriate two-phase solvent system is critical for successful separation. A commonly used system for isolating pelargonidin glycosides from strawberry extracts is a mixture of tert-butyl methyl ether, n-butanol, acetonitrile, and water, often with a small amount of trifluoroacetic acid (TFA) to stabilize the anthocyanins. nih.gov This methodology has been successfully used to isolate Pelargonidin-3-glucoside with purities exceeding 97% and even up to 99%. researchgate.netnih.govgoogle.com For instance, one study reported obtaining 240 mg of Pelargonidin-3-glucoside with a purity of 97.26% from 320g of strawberry lyophilized powder. researchgate.netnih.gov Another patent describes a method yielding 710 mg of the compound from 1000g of strawberry powder with a purity of 98.31%. google.com These methods are directly applicable for the purification of this compound.

Table 2: HSCCC Solvent System for High-Purity Pelargonidin Glycoside Isolation

Component Ratio Phase Source(s)
tert-Butyl methyl ether 2.5 Stationary (Upper) nih.gov
n-Butanol 2.0 Stationary (Upper) nih.gov
Acetonitrile 2.5 Mobile (Lower) nih.gov
Water 5.0 Mobile (Lower) nih.gov

Spectroscopic Identification and Characterization Methods

Once isolated, the precise chemical structure and concentration of this compound are determined using a suite of spectroscopic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the structural confirmation of anthocyanins. mtoz-biolabs.comresearchgate.net After separation by HPLC, the compound is introduced into a mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). impactfactor.orgresearchgate.net The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z).

For this compound (C₂₁H₂₁O₁₀⁺), the initial mass scan would show a molecular ion corresponding to its molecular weight. Further structural information is obtained through MS/MS analysis, where the molecular ion is fragmented. A characteristic fragmentation pattern for anthocyanin 3-O-glycosides is the loss of the sugar moiety, resulting in a fragment ion corresponding to the aglycone. nih.gov In the case of this compound, this would involve the loss of a galactose residue (162 amu), producing a prominent fragment ion at m/z 271, which corresponds to the Pelargonidin aglycone. core.ac.uk This fragmentation pattern provides definitive evidence of both the aglycone identity and the nature of the glycosidic linkage. researchgate.net

Table 3: Predicted LC-MS/MS Fragmentation Data for this compound

Ion Type Predicted m/z Description Source(s)
[M]⁺ 433.1 Molecular Ion (Pelargonidin + Galactose) core.ac.uk

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and robust method for quantifying anthocyanins. nih.gov Anthocyanins exhibit characteristic absorption spectra with two major peaks: one in the UV region (around 280 nm) and one in the visible region (around 480-550 nm), which is responsible for their color. smolecule.com The exact position of the visible maximum (λmax) is dependent on the structure of the anthocyanidin aglycone.

For this compound, the chromophore is the pelargonidin core. Therefore, its UV-Vis spectrum is expected to be nearly identical to that of Pelargonidin-3-glucoside, which has a characteristic absorption maximum in the visible range at approximately 500-504 nm and a secondary peak in the UV range around 280 nm. scialert.netnih.govresearchgate.net The concentration of the compound in a solution can be determined by measuring its absorbance at the visible λmax and applying the Beer-Lambert law, using a known molar absorptivity value. The color and λmax are pH-dependent, so measurements are typically performed in a standardized acidic buffer. core.ac.uk

Table 4: Characteristic UV-Vis Absorption Maxima for Pelargonidin Glycosides

Spectral Region Wavelength (λmax) Source(s)
Visible 500-504 nm scialert.netresearchgate.net

While LC-MS provides strong evidence for a structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for its unequivocal elucidation. researchgate.netnih.gov Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to determine the complete chemical structure, including the exact position of the glycosidic bond and the stereochemistry of the molecule. nih.govresearchgate.net

The ¹H NMR spectrum provides information on the number and environment of protons in the molecule, showing characteristic signals for the aromatic protons of the pelargonidin core and the protons of the galactose sugar unit. rsc.org The ¹³C NMR spectrum reveals the number and type of carbon atoms. scispace.com The anomeric proton (H-1") of the sugar is a key signal in the ¹H NMR spectrum, and its coupling constant can help determine the anomeric configuration (α or β). 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivities between protons and carbons, confirming the linkage of the galactose unit to the 3-position of the pelargonidin aglycone. nih.gov

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
Pelargonidin-3-glucoside
Pelargonidin
Acetonitrile
Methanol
Formic acid
Trifluoroacetic acid
tert-Butyl methyl ether

Investigating the Biological Activities and Molecular Mechanisms of Pelargonidin 3 Galactoside

Anti-inflammatory Research

Pelargonidin (B1210327) 3-galactoside, an anthocyanin, has been the subject of research for its potential anti-inflammatory properties. The following sections detail the findings regarding its biological activities and molecular mechanisms in the context of inflammation.

Modulation of Inflammatory Mediators and Cytokines

Nuclear factor kappa B (NF-κB) is a critical transcription factor that orchestrates the inflammatory response. frontiersin.org Research indicates that pelargonidin and its derivatives can modulate this pathway. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, strawberry anthocyanins, which include pelargonidin glycosides, were shown to significantly inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, thereby preventing its activation. mdpi.com Specifically, pelargonidin-3-O-glucoside (P3G), a closely related compound, has been demonstrated to prevent the activation of IκB-α, a key step in the NF-κB signaling cascade. nih.gov In the context of Klebsiella pneumoniae-induced acute lung injury, pelargonidin-3-O-galactoside (Pg3gal) was found to inhibit NF-κB p65 acetylation, which in turn suppresses the NLRP3 inflammasome. acs.org This was linked to the upregulation of SIRT1 expression. acs.org

Compound Model System Key Findings on NF-κB Pathway Reference
Pelargonidin-3-O-galactoside (Pg3gal)Klebsiella pneumoniae-induced acute lung injury in miceInhibited NF-κB p65 acetylation. acs.org
Pelargonidin-3-O-glucoside (P3G)LPS-stimulated RAW 264.7 macrophagesArrested IκB-α activation, reducing JNK MAPK phosphorylation. nih.gov
Strawberry AnthocyaninsLPS-induced macrophage modelInhibited the translocation of the p65 subunit to the nucleus. mdpi.com
PelargonidinHuman Umbilical Vein Endothelial Cells (HUVECs)Attenuated COX-2 expression by inactivating the NF-κB pathway. researchgate.net

Pelargonidin 3-galactoside has been shown to modulate the production of several pro-inflammatory cytokines. In a murine model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis, pelargonidin-3-galactoside (Pg3gal) from purple sweet potatoes significantly inhibited the production of pro-inflammatory cytokines. ijbs.com Similarly, in a model of acute lung injury induced by Klebsiella pneumoniae, Pg3gal reduced the secretion of pro-inflammatory cytokines. acs.org

Studies on the related compound, pelargonidin-3-O-glucoside (P3G), have also demonstrated effects on these cytokines. However, in human whole blood cultures stimulated with lipopolysaccharide (LPS), P3G did not show a significant effect on the production of TNF-α, IL-1β, IL-6, or IL-8. nih.govnih.gov In contrast, in THP-1 monocyte cultures, metabolites of P3G, such as protocatechuic acid (PCA) and phloroglucinaldehyde (PGA), were found to decrease the concentration of IL-6. nih.gov

Compound Model System Effect on Pro-inflammatory Cytokines Reference
Pelargonidin-3-O-galactoside (Pg3gal)DSS-induced ulcerative colitis in miceInhibited production of pro-inflammatory cytokines. ijbs.com
Pelargonidin-3-O-galactoside (Pg3gal)Klebsiella pneumoniae-induced acute lung injuryReduced secretion of pro-inflammatory cytokines. acs.org
Pelargonidin-3-O-glucoside (P3G)LPS-stimulated human whole blood culturesNo significant effect on TNF-α, IL-1β, IL-6, IL-8. nih.govnih.gov
Protocatechuic acid (PCA) (P3G metabolite)LPS-stimulated THP-1 monocytesDecreased IL-6 concentration. nih.gov
Phloroglucinaldehyde (PGA) (P3G metabolite)LPS-stimulated THP-1 monocytesDecreased IL-6 concentration. nih.gov

Research into the effects of this compound on anti-inflammatory cytokines like Interleukin-10 (IL-10) is emerging. While direct studies on this compound are limited, research on its close relative, pelargonidin-3-O-glucoside (P3G), provides some insights. In human whole blood cultures, P3G at a physiologically relevant concentration was shown to significantly increase the production of the anti-inflammatory cytokine IL-10. nih.govnih.gov However, in LPS-stimulated THP-1 macrophage cultures, a metabolite of P3G, phloroglucinaldehyde (PGA), was found to decrease the concentration of IL-10 at a high, supraphysiological concentration. nih.gov

Compound Model System Effect on IL-10 Reference
Pelargonidin-3-O-glucoside (P3G)Human whole blood culturesIncreased IL-10 concentration at 0.08 µmol/L. nih.govnih.gov
Phloroglucinaldehyde (PGA) (P3G metabolite)LPS-stimulated THP-1 macrophagesDecreased IL-10 concentration at 20 µM. nih.gov

The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a hallmark of inflammation. frontiersin.org Pelargonidin and its derivatives have been found to inhibit the expression of these pro-inflammatory enzymes. Extracts rich in pelargonidin-3-glucoside have been identified as inhibitors of iNOS expression. nih.gov Furthermore, pelargonidin has been shown to attenuate the expression of COX-2 by inactivating the NF-κB pathway in human umbilical vein endothelial cells (HUVECs). researchgate.net While direct evidence for this compound is part of the broader research on pelargonidin-containing extracts, these findings suggest a likely mechanism of action.

Compound/Extract Model System Effect on iNOS and COX-2 Reference
PelargonidinHuman Umbilical Vein Endothelial Cells (HUVECs)Decreased COX-2 expression by inactivating the NF-κB pathway. researchgate.net
Extracts with high Pelargonidin-3-glucoside contentLung carcinoma cells in miceInhibited iNOS expression. nih.gov
Cyanidin-3-O-glucosideTHP-1 macrophagesDecreased iNOS and COX-2 expression. researchgate.net

Influence on Immune Cell Migration and Infiltration

This compound has demonstrated an ability to influence the movement of immune cells, a key process in the inflammatory response. In a study on acute lung injury induced by Klebsiella pneumoniae, pelargonidin-3-O-galactoside (Pg3gal) was found to mitigate lung histopathological changes by inhibiting the migration and infiltration of immune cells. acs.org Furthermore, research on pelargonidin has shown that it can inhibit the adhesion and transendothelial migration of neutrophils to human endothelial cells, which is a critical step in the inflammatory cascade. cdnsciencepub.com

Compound Model System Effect on Immune Cell Migration Reference
Pelargonidin-3-O-galactoside (Pg3gal)Klebsiella pneumoniae-induced acute lung injuryInhibited the migration and infiltration of immune cells. acs.org
Pelargonidin (PEL)TGFBIp-activated HUVECs and miceInhibited adhesion and transendothelial migration of neutrophils. cdnsciencepub.com
Strawberry Extract (contains P3G)Pleurisy modelReduced neutrophil migration to the pleural cavity. unito.it

Anti-inflammatory Mechanisms via MAPK and JNK Pathway Modulation

The anti-inflammatory properties of anthocyanins, including pelargonidin derivatives, are partly attributed to their ability to modulate key intracellular signaling pathways. Research on the closely related compound, Pelargonidin-3-O-glucoside (P3G), reveals that its anti-inflammatory mechanism involves the reduction of c-Jun N-terminal kinase (JNK) phosphorylation, a critical step in the mitogen-activated protein kinase (MAPK) signaling cascade. nih.govunito.it The MAPK pathways, which include JNK, ERK, and p38 kinase, are central to cellular responses to inflammatory stimuli. tandfonline.commdpi.com When activated by inflammatory factors, these kinases regulate the activation of transcription factors like activator protein-1 (AP-1), leading to the expression of pro-inflammatory genes. nih.govmdpi.com

Studies have demonstrated that P3G can arrest the activation of IκB-α, a key inhibitor of the NF-κB transcription factor, and decrease phosphorylation within the JNK-MAPK pathway. unito.itresearchgate.net This dual action effectively dampens the inflammatory response at a molecular level. By inhibiting the phosphorylation of JNK, pelargonidin derivatives can prevent the downstream activation of inflammatory mediators. nih.govunito.it This modulation of MAPK and JNK signaling highlights a significant mechanism through which this compound and related compounds exert their anti-inflammatory effects. tandfonline.com

Role in Attenuating Acute Lung Injury through Pyroptosis Inhibition

Recent studies have highlighted the protective effects of Pelargonidin 3-O-galactoside (Pg3gal) against acute lung injury (ALI), particularly in cases induced by bacterial pathogens like Klebsiella pneumoniae. figshare.comacs.org Research indicates that Pg3gal mitigates lung histopathological changes and edema by inhibiting the infiltration of immune cells and reducing the secretion of pro-inflammatory cytokines. figshare.comacs.orgpatsnap.com A central mechanism for this protective effect is the inhibition of pyroptosis, a form of pro-inflammatory programmed cell death. figshare.comacs.org Pg3gal has been shown to exert its protective effects against Klebsiella pneumoniae-induced ALI by inhibiting pyroptosis through the CD38/SIRT1/NF-κB/NLRP3 signaling pathway. figshare.comacs.org

The molecular mechanism underlying the anti-pyroptotic effect of Pelargonidin 3-O-galactoside involves its direct interaction with the cell surface protein CD38. figshare.comacs.org Molecular docking and surface plasmon resonance analyses have revealed that Pg3gal binds to CD38 with high affinity. figshare.compatsnap.com Further investigations have shown that Pg3gal downregulates the expression of CD38 by promoting its ubiquitination, a process that tags the protein for degradation. figshare.comacs.org By targeting and reducing CD38 levels, Pg3gal initiates a signaling cascade that ultimately suppresses pyroptosis, positioning it as a potential therapeutic agent for ALI. figshare.comacs.orgpatsnap.com

The downregulation of CD38 by Pelargonidin 3-O-galactoside leads to significant changes in downstream signaling molecules. figshare.comacs.org The reduction in CD38 elevates the levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and subsequently increases the expression of Sirtuin 1 (SIRT1). figshare.comacs.orgpatsnap.com SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in regulating inflammation. researchgate.netsci-hub.se

One of the key functions of SIRT1 is to deacetylate the p65 subunit of nuclear factor-kappa B (NF-κB), an essential transcription factor for inflammatory responses. researchgate.netnih.gov The acetylation of p65 is critical for its transcriptional activity. sci-hub.senih.gov By increasing SIRT1 expression, Pg3gal promotes the deacetylation of NF-κB p65, thereby inhibiting its ability to drive the transcription of pro-inflammatory and pyroptosis-related genes. figshare.comacs.orgpatsnap.com This inhibition of NF-κB p65 acetylation is a critical step in the pathway through which Pg3gal attenuates inflammation and cell death in acute lung injury. figshare.comacs.org

The cascade initiated by Pelargonidin 3-O-galactoside culminates in the suppression of the NLRP3 inflammasome. figshare.comacs.org The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β and initiates pyroptosis. nih.gov The activation of the NLRP3 inflammasome is heavily regulated, and its expression can be initiated by the NF-κB pathway. nih.gov

By inhibiting the acetylation and activity of NF-κB p65, Pg3gal effectively suppresses the NLRP3 inflammasome-mediated pyroptosis. figshare.comacs.orgpatsnap.com This demonstrates a comprehensive mechanism where Pg3gal, by targeting CD38, ultimately controls a critical downstream effector of the inflammatory and pyroptotic response, providing a strong basis for its protective role in ALI. figshare.comacs.org

Antioxidant Research

Free Radical Scavenging Capabilities

This compound is recognized for its antioxidant properties, which are characteristic of anthocyanins. ontosight.ai These compounds possess the ability to scavenge free radicals, thereby protecting against oxidative stress, a key factor in the development of chronic diseases. ontosight.ai The chemical structure of pelargonidin and its glycosides is fundamental to their antioxidant activity. The hydroxyl groups present on the flavonoid skeleton are readily able to donate hydrogen atoms, which neutralizes reactive oxygen species. mdpi.com

The free radical scavenging potential of anthocyanins like this compound has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) methods. nih.govd-nb.info These tests confirm the capacity of these molecules to act as potent antioxidants. nih.gov Theoretical studies of the molecular structure of pelargonidin and its glucosides show that the regions of highest electrostatic potential are located over the hydroxyl units, indicating their readiness to engage in free radical scavenging. mdpi.com This inherent chemical reactivity underscores the role of this compound as a significant natural antioxidant. ontosight.ai

Protection Against Oxidative Damage and Stress

This compound, an anthocyanin responsible for the vibrant red hues in many fruits and vegetables, has demonstrated significant potential in protecting cells and tissues from the detrimental effects of oxidative damage. ontosight.aitaylorandfrancis.com This protective capacity stems from its ability to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov Research indicates that this compound and its derivatives can mitigate oxidative stress through various mechanisms, positioning it as a noteworthy compound in the study of chronic diseases. ontosight.airesearchgate.net

Reduction of Lipid Peroxidation

This compound has been shown to inhibit lipid peroxidation, a process where free radicals attack lipids, leading to cellular damage. Studies have demonstrated that this compound, along with other anthocyanins, possesses strong antioxidative activity in liposomal systems, effectively reducing the formation of malondialdehyde, a marker of lipid peroxidation. nih.gov The efficiency of anthocyanins in preventing lipid peroxidation is linked to their chemical structure, particularly the substituents on the B ring. mdpi.com While this compound shows protective effects, its efficacy can be influenced by its structure compared to other anthocyanins. mdpi.comresearchgate.net

Enhancement of Endogenous Antioxidant Enzymes (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione)

A key aspect of this compound's protective action is its ability to bolster the body's own antioxidant defense systems. Research has shown that treatment with pelargonidin, the aglycone of this compound, can lead to a significant increase in the levels of crucial antioxidant enzymes such as catalase and superoxide dismutase (SOD) in serum. nih.gov Furthermore, studies have demonstrated that pelargonidin can restore depleted levels of glutathione (B108866) (GSH), a vital intracellular antioxidant. tandfonline.comfrontiersin.org This enhancement of endogenous antioxidants contributes to a more robust cellular defense against oxidative stress. nih.govfrontiersin.org For instance, in a rat model of spinal cord injury, pelargonidin treatment effectively restored serum levels of glutathione and catalase that were significantly reduced by the injury. frontiersin.org

Inhibition of ROS Production

This compound and its derivatives have been found to directly inhibit the production of reactive oxygen species (ROS). nih.gov Studies have shown that pelargonidin-3-O-glucoside, a closely related compound, significantly inhibits ROS generation induced by agents like hydrogen peroxide (H₂O₂). researchgate.net This inhibition of ROS is a critical mechanism in preventing cellular damage and has been observed in various cell types, including hepatocytes. mdpi.com The binding of pelargonidin to enzymes like NADPH oxidase 2 (CYBB), a key player in ROS production, suggests a potential inhibitory effect that could reduce excessive ROS levels. nih.gov

Activation of Nrf2/ARE Signaling Pathway

A significant molecular mechanism underlying the antioxidant effects of pelargonidin derivatives involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.govrsc.org This pathway is a master regulator of cellular antioxidant defenses. Research has demonstrated that acetylated pelargonidin-3-O-glucoside can effectively activate the Nrf2/ARE pathway, leading to the upregulation of downstream phase II detoxification enzymes like GCLC and HO-1. nih.govrsc.org This activation helps to reverse redox imbalance and enhance cell survival in the face of oxidative stress. nih.govrsc.org By modulating this pathway, pelargonidin can bolster the cell's intrinsic ability to combat oxidative damage. frontiersin.org

Impact on Mitochondrial Dysfunction and GSH Depletion

This compound has shown promise in mitigating mitochondrial dysfunction, a key factor in many diseases. Studies using its aglycone, pelargonidin, have revealed its ability to improve neuronal mitochondrial function. tandfonline.comscispace.com Specifically, pelargonidin has been shown to elevate the activity of mitochondrial complex I and restore brain glutathione (GSH) levels that were depleted. tandfonline.comscispace.com Furthermore, pelargonidin-3-O-glucoside has been found to significantly inhibit GSH depletion and mitochondrial dysfunction induced by oxidative stress. nih.govresearchgate.net By preserving mitochondrial integrity and function, this compound helps to maintain cellular energy production and prevent the activation of apoptotic pathways. tandfonline.comscispace.com

Neuroprotective Research

The antioxidant and anti-inflammatory properties of pelargonidin and its glycosides, including this compound, have made them subjects of interest in neuroprotective research. nih.govresearchgate.netnih.gov Studies have indicated that these compounds possess neuroprotective effects, potentially reducing neuronal damage and loss by mitigating oxidative stress and enhancing the body's antioxidant defense systems. nih.gov

Research has explored the potential of pelargonidin in various models of neurological damage. For example, in a rat model of spinal cord injury, intrathecal administration of pelargonidin was found to attenuate neuropathic pain, improve motor performance, and enhance the number of motor neurons in the spinal cord. nih.govresearchgate.net These beneficial effects are attributed to its antioxidant, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.net

Furthermore, pelargonidin has been investigated for its potential in models of neurodegenerative diseases. Studies have shown its ability to improve memory deficits in a rat model of Alzheimer's disease by inhibiting glial activation and oxidative stress. nih.govresearchgate.net Research has also demonstrated its protective activities in models of diabetic neuropathic hyperalgesia and Parkinsonism. nih.gov In a study on oleic acid-induced neurotoxicity in Caenorhabditis elegans, pelargonidin-3-glucoside was found to decrease lipid levels, relieve oxidative stress, and restore normal behavioral activities. rsc.org

The neuroprotective mechanisms of pelargonidin are multifaceted. They include the reduction of inflammatory mediators, the suppression of apoptotic cascades, and the improvement of mitochondrial function. nih.govtandfonline.com For instance, pelargonidin has been shown to reduce the expression of cleaved caspase-3, a key protein in apoptosis, and inhibit the activation of nuclear factor kappa B (NF-κB), a central transcription factor in the inflammatory response. nih.govtandfonline.com

Research Findings on the Biological Activities of this compound and its Derivatives

CompoundModel SystemKey FindingsReference
PelargonidinRat model of amyloid β-induced deficitsIncreased antioxidant capacity in the hippocampus. nih.gov
PelargonidinRat model of reserpine-induced mitochondrial dysfunctionRestored brain glutathione, improved mitochondrial complex I activity, and reduced apoptotic markers. tandfonline.comscispace.com
PelargonidinRat model of spinal cord injuryIncreased serum catalase and glutathione levels, and reduced nitrite (B80452) levels. nih.govfrontiersin.org
Pelargonidin-3-O-glucosideH₂O₂-induced oxidative stress in cellsInhibited ROS generation, GSH depletion, and mitochondrial dysfunction. nih.govresearchgate.net
Acetylated pelargonidin-3-O-glucosideH₂O₂-induced oxidative hepatic damageActivated the Nrf2/ARE signaling pathway and upregulated downstream antioxidant enzymes. nih.govrsc.org
Pelargonidin-3-glucosideC. elegans model of oleic acid-induced neurotoxicityDecreased lipid levels, relieved oxidative stress, and restored normal behavioral activities. rsc.org

Metabolic Regulation Research

This compound and related anthocyanins have been investigated for their potential role in managing metabolic disorders, particularly those related to glucose control.

Pelargonidin and its glycosides have demonstrated notable anti-diabetic and anti-hyperglycemic properties. nih.govmdpi.com A study investigating Pelargonidin-3-glucoside (Pg3G) from wild raspberries found it exerted an anti-hyperglycemic effect in diabetic mice. researchgate.netnih.govacs.org This effect is partly attributed to the induction of autophagy and the modulation of gut microbiota. researchgate.netnih.gov Treatment with pelargonidin has been shown to reduce hyperglycemia in diabetic rats. mdpi.com Flavonoids, as a class, are recognized as strong candidates for reducing the pathogenesis of diabetes and its complications through various mechanisms. mdpi.com

The metabolic benefits of these compounds are closely linked to their ability to modulate glucose metabolism and improve insulin (B600854) sensitivity. In an in vivo study, treatment with Pelargonidin-3-glucoside (Pg3G) contributed to improved glucose tolerance and insulin sensitivity in diabetic mice. researchgate.netnih.govacs.org Furthermore, Pg3G promoted glucose uptake in liver cells (hepatocytes) that were exposed to high-glucose and high-fat conditions. researchgate.netnih.gov In vitro studies have shown that pelargonidin and this compound can directly stimulate insulin secretion from pancreatic beta-cells. mdpi.comresearchgate.net Specifically, this compound and its aglycone, pelargonidin, were reported to cause a 1.4-fold increase in insulin secretion at a glucose concentration representative of normal blood glucose levels. researchgate.net

Table 2: Research Findings on the Metabolic Effects of Pelargonidin and its Glycosides

Compound Model System Key Findings Reference
Pelargonidin-3-glucoside db/db diabetic mice Improved glucose tolerance and insulin sensitivity; induced autophagy. researchgate.netnih.govacs.org
Pelargonidin-3-glucoside High-glucose/high-fat induced hepatocytes Promoted glucose uptake. researchgate.netnih.gov
Pelargonidin & this compound Rat pancreatic beta cells (in vitro) Stimulated insulin secretion by 1.4-fold at 4 mM glucose. mdpi.comresearchgate.net
Pelargonidin Diabetic rats Reduced hyperglycemia and levels of oxidative stress markers. mdpi.com

Interactions with Glucose Transporters (e.g., GLUT-1, GLUT-3, SGLT-1)

The absorption and cellular uptake of anthocyanins, including this compound and its related compounds, are believed to involve glucose transporters due to their glycosidic linkage. Research suggests that these transporters play a significant role in the bioavailability and subsequent biological activity of anthocyanins. Molecular docking simulations have indicated that glucose transporters such as GLUT-1, GLUT-3, and the sodium-glucose cotransporter 1 (SGLT-1) could be involved in the uptake of anthocyanins. researchgate.net

Studies using human gastric epithelial cells (MKN-28), which express GLUT1 and GLUT3, have demonstrated that the transport of anthocyanins is reduced when these transporters are knocked down, confirming their major role in gastric absorption. nih.gov Further investigations using Caco-2 intestinal cells have explored the inhibitory effects of polyphenol extracts from fruits like strawberries on glucose transport. nih.gov In these studies, Pelargonidin-3-glucoside (P3G), a closely related compound, was tested in its purified form to understand its specific interactions with these transporters. nih.gov The findings suggest that both apical membrane transport (involving SGLT1) and basolateral transport (involving GLUT2) are affected. nih.gov The reliance on glucose transporters for anthocyanin absorption is further highlighted by findings that increasing concentrations of D-glucose competitively reduce anthocyanin transport. nih.gov

Table 1: Research Findings on Pelargonidin Glycosides and Glucose Transporters
CompoundTransporter(s) InvestigatedCell ModelKey FindingSource
Pelargonidin-3-O-glucosideGeneral Glucose UptakeCaco-2Inhibited glucose uptake with an IC50 value of 705 μM. nih.gov
Anthocyanins (general)GLUT-1, GLUT-3, SGLT-1THP-1 Macrophages (Molecular Docking)Simulations suggested these transporters are involved in anthocyanin uptake. researchgate.net
Anthocyanins (from bilberry)sGLT1, GLUT2Sprague Dawley Rats & Molecular DockingDocking studies showed greater interaction with sGLT1 compared to GLUT2. nih.gov
Cyanidin-3-glucoside (as a model)sGLT1, GLUT2Caco-2Transport was reduced by inhibitors of both sGLT1 and GLUT2, confirming their involvement. nih.gov

Anti-obesity Research and Body Composition Influence

Anthocyanins, such as this compound, have been investigated for their potential role in combating obesity and influencing body composition. These compounds are thought to exert their effects by modulating lipid metabolism, reducing adipose tissue mass, and inhibiting weight gain. nih.govsemanticscholar.org

A study involving rats with diet-induced metabolic syndrome found that a strawberry powder enriched with Pelargonidin-3-glucoside led to a reduction in body weight and adipose tissue mass. mdpi.com This effect was potentially linked to a significant decrease in food intake. mdpi.com In the same study, the enriched powder also mitigated some of the adverse effects of the metabolic syndrome on the liver and heart, reducing hepatic lipid accumulation and inflammatory cell infiltration. mdpi.com Similarly, research on anthocyanins purified from Chinese mulberry, which include Pelargonidin-3-glucoside, showed that a 12-week treatment significantly inhibited body weight gain, reduced the size of adipocytes, and attenuated lipid accumulation in mice on a high-fat diet. nih.gov The collective evidence suggests that anthocyanins may play a role in attenuating obesity and are a subject of ongoing research for their anti-obesity properties. nih.gov

Table 2: Effects of Pelargonidin Glycosides in Anti-Obesity Research
Source of CompoundActive Compound(s) MentionedModelKey FindingsSource
Strawberry Powder (enriched)Pelargonidin 3-glucosideRats with diet-induced metabolic syndromeReduced body weight and adipose tissue mass; reduced hepatic lipid accumulation. mdpi.com
Chinese Mulberry (purified)Cyanidin-3-glucoside, Cyanidin-3-rutinoside, Pelargonidin-3-glucosideMice on a high-fat dietSignificantly inhibited body weight gain; reduced adipocyte size; attenuated lipid accumulation. nih.gov
General Berry AnthocyaninsAnthocyaninsPreclinical and Clinical Studies ReviewMay play a role in attenuating obesity by decreasing weight and adipose tissue. nih.gov

Anti-cancer Research

Inhibition of Cancer Cell Growth and Proliferation

The potential of pelargonidin and its glycosides to inhibit the growth of cancer cells has been a subject of scientific inquiry. A notable distinction has been observed between the activity of the aglycone form (pelargonidin) and its glycoside derivatives, such as this compound.

In one study, this compound did not show inhibitory activity against the proliferation of several human cancer cell lines (AGS, HCT-116, MCF-7, NCI-H460, SF-268) at concentrations up to 200 microg/mL. nih.gov However, its aglycone, pelargonidin, demonstrated significant inhibition of cell growth in the same cell lines. nih.gov For instance, at a concentration of 200 microg/mL, pelargonidin inhibited the growth of stomach (AGS), colon (HCT-116), lung (NCI H460), and breast (MCF-7) cancer cells by 64%, 63%, 62%, and 63%, respectively. nih.gov Other research supports the finding that the aglycone form of anthocyanidins, including pelargonidin, can significantly inhibit intestinal cancer cell growth. google.com Similarly, pelargonidin isolated from strawberries, but not its glycoside forms, was found to inhibit the cell growth of HT-29 and HCT-116 colon cancer cells. mdpi.com While extracts containing this compound have shown anti-proliferative properties, the direct activity is more strongly associated with the aglycone. waocp.org

Table 3: Anti-proliferative Activity of Pelargonidin and its Glycosides
CompoundCancer Cell LinesConcentrationObserved EffectSource
This compoundAGS, HCT-116, MCF-7, NCI-H460, SF-268up to 200 µg/mLDid not inhibit cell proliferation. nih.gov
Pelargonidin (aglycone)AGS, HCT-116, NCI-H460, MCF-7200 µg/mLInhibited growth by 64%, 63%, 62%, and 63% respectively. nih.gov
Pelargonidin (aglycone)HCT-15 (intestinal)Not specifiedSignificantly inhibited cell growth. google.com
Pelargonidin-3-glucoside, Pelargonidin-3-rutinosideHT-29, HCT-116 (colon)Not specifiedDid not inhibit cell growth as effectively as the aglycone. mdpi.com

Targeting Receptor-Like Kinase 5 (ALK5) Receptor

Recent in-silico research has identified the Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-β (TGF-β) receptor I, as a potential molecular target for certain anthocyanins. nih.govresearchgate.net Elevated expression of TGF-β and its receptor ALK5 has been linked to poor prognosis in cancer patients, making it a target for anticancer drug development. nih.govresearchgate.net

Molecular docking studies have been conducted to evaluate the binding affinity of various anthocyanins, including Pelargonidin-3-glucoside (P3G), to the ALK5 receptor. nih.govresearchgate.net These computational analyses revealed that P3G exhibits a strong binding energy to ALK5. nih.govresearchgate.netulakbim.gov.tr The calculated binding energies from these studies suggest that select anthocyanins may act as inhibitors of this receptor, potentially disrupting signaling pathways crucial for cancer cell processes. nih.govresearchgate.net

Table 4: Molecular Docking Results of Anthocyanins against ALK5 Receptor
CompoundBinding Energy (kcal/mol)Study AimSource
Pelargonidin-3-glucoside (P3G)-8.3In-silico analysis of anthocyanins as natural anticancer compounds against ALK5. nih.gov, researchgate.net
Cyanidin-3-arabinoside (C3A)-8.0In-silico analysis of anthocyanins as natural anticancer compounds against ALK5. nih.gov, researchgate.net
Peonidin-3-arabinoside (P3A)-8.4In-silico analysis of anthocyanins as natural anticancer compounds against ALK5. nih.gov, researchgate.net

Other Investigated Biological Activities

Angiotensin-Converting Enzyme (ACE) Inhibition

The inhibition of Angiotensin-Converting Enzyme (ACE) is a key mechanism for managing hypertension. mdpi.com Research has shown that various flavonoids, including anthocyanins, possess ACE-inhibitory activity. nih.gov

Studies have demonstrated that Pelargonidin-3-glucoside exhibits inhibitory effects on ACE. mdpi.comnih.gov However, the degree of inhibition can be influenced by the structure of the flavonoid, including the nature of its glycosylation. mdpi.comresearchgate.net Research comparing flavonoid aglycones to their glycosides found that substitution with glucose at certain positions can slightly decrease ACE inhibitory activity. mdpi.com For instance, the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) for Pelargonidin-3-O-glucoside was noted to be higher by 29% compared to its aglycone, pelargonidin, indicating a slightly lower potency for the glycoside form. mdpi.com Despite this, anthocyanins as a class are recognized for their potential to inhibit ACE, contributing to their cardiovascular protective effects. nih.gov

Table 5: ACE Inhibitory Activity of Pelargonidin and Related Flavonoids
CompoundActivity/FindingSource
Pelargonidin-3-glucosideShowed ACE-inhibitory activity. nih.gov
Pelargonidin-3-O-glucosideIC50 value was 29% higher (lower activity) compared to its aglycone. mdpi.com
Pelargonin (Aglycone)Demonstrated higher ACE inhibitory activity than its 3-O-glucoside. mdpi.com
Cyanidin-3-O-glucosideShowed lower ACE inhibitory activity compared to its aglycone. mdpi.com
Delphinidin-3-glucosideShowed affinity for ERβ and demonstrated ACE-inhibitory activity. nih.gov

Tyrosinase Inhibitory Activity

Tyrosinase is a key copper-containing enzyme that mediates the initial steps of melanin (B1238610) biosynthesis. nih.gov Its inhibition is a target for agents preventing hyperpigmentation in foods and cosmetics. nih.gov Research into the effects of various anthocyanins on tyrosinase activity has yielded mixed results, with the specific structure of the anthocyanin playing a critical role in its inhibitory potential.

A study evaluating the tyrosinase inhibitory effects of several anthocyanins, including pelargonidin 3-O-glucoside (callistephin), found that it did not exhibit significant inhibitory activity. In the same study, other compounds like luteolinidin (B1216485) and petunidin (B3231668) 3-O-glucoside were identified as potent competitive inhibitors of tyrosinase, with IC₅₀ values of 3.7 µM and 10.3 µM, respectively. nih.gov This suggests that the specific hydroxylation pattern on the B-ring of the anthocyanin is crucial for its ability to bind to and inhibit the enzyme. While this compound was not directly tested, the results for its glucoside counterpart indicate a potentially low inhibitory activity against tyrosinase.

CompoundTyrosinase Inhibition IC₅₀ (µM)Inhibition Type
Luteolinidin 3.7 ± 0.1Competitive
Petunidin 3-O-glucoside 10.3 ± 1.0Competitive
Delphinidin (B77816) 3-O-galactoside 41.3 ± 3.2Competitive
Pelargonidin 3-O-glucoside Not significant-
Kuromanin (Cyanidin 3-O-glucoside) Not significant-
Delphinidin 3-O-glucoside Not significant-
Data sourced from a study on the inhibitory effects of anthocyanins on tyrosinase. nih.gov

Transporter Inhibition (e.g., Bilitranslocase)

Bilitranslocase is a carrier protein identified as an organic anion transporter found in the plasma membrane of various cells, including in the gastric epithelium and liver. researchgate.netusask.ca It plays a role in the transport of various compounds, including dietary flavonoids like anthocyanins. researchgate.netusask.ca

Research has specifically identified pelargonidin 3-O-glucoside as an inhibitor of bilitranslocase. biomol.com In studies using isolated rat liver plasma membrane vesicles, pelargonidin 3-O-glucoside was shown to inhibit bilitranslocase transporter activity with a reported inhibition constant (Ki) of 2.8 µM. biomol.com This interaction suggests that pelargonidin glycosides can modulate the function of this transporter, potentially influencing the absorption and disposition of other substances that are also bilitranslocase substrates. usask.ca While this specific data point refers to the glucoside form, it highlights a key molecular interaction for this class of anthocyanins.

CompoundTransporterActivityKi Value (µM)
Pelargonidin 3-O-glucoside BilitranslocaseInhibition2.8
Data from studies on the interaction of anthocyanins with bilitranslocase. biomol.com

Antimicrobial and Antiviral Properties

The potential for anthocyanins to act as antimicrobial and antiviral agents is an area of active investigation. The activity appears to be dependent on the specific compound and the target organism or virus.

In terms of antiviral activity, research has shown that pelargonidin, the aglycone (non-sugar) core of this compound, possesses strong antiviral properties against Influenza A and B viruses. foodandnutritionjournal.org Furthermore, in silico molecular docking studies have suggested that pelargonidin 3-O-glucoside has the potential to block the SARS-CoV-2 virus from binding to host cell receptors. mdpi.com Extracts from strawberries, which are rich in pelargonidin 3-glucoside, have also demonstrated in vitro activity against the Herpes Simplex Virus (HSV). frontiersin.org

Regarding antimicrobial effects, the evidence is more nuanced. Studies on pure anthocyanidins have found that compounds like delphinidin and cyanidin (B77932) were effective at inhibiting the growth of E. coli. mdpi.com However, the glycosylated form, cyanidin 3-O-glucoside, was found to only have bacteriostatic effects, suggesting that the sugar moiety can influence the degree of antibacterial action. mdpi.com While direct studies on the antimicrobial spectrum of pure this compound are limited, an anthocyanin-rich elderberry extract was shown to have in vitro antimicrobial effects against human respiratory pathogenic bacteria. nih.gov

Compound/ExtractTargetObserved EffectStudy Type
Pelargonidin Influenza A and BStrong antiviral activityIn vitro
Pelargonidin 3-O-glucoside SARS-CoV-2Potential to block viral bindingIn silico (Molecular Docking)
Strawberry Extract (rich in Pelargonidin 3-glucoside) Herpes Simplex Virus (HSV)Anti-HSV activityIn vitro
Anthocyanin-rich Elderberry Extract Human pathogenic respiratory bacteriaAntimicrobial activityIn vitro
Delphinidin & Cyanidin E. coliGrowth inhibitionIn vitro
Cyanidin 3-O-glucoside E. coliBacteriostatic effectsIn vitro
This table summarizes findings on the antimicrobial and antiviral potential of pelargonidin and related anthocyanins. foodandnutritionjournal.orgmdpi.comfrontiersin.orgnih.gov

Pharmacological and Toxicological Research of Pelargonidin 3 Galactoside

Bioavailability and Metabolism Studies

The bioavailability of any compound, defined as the fraction that reaches systemic circulation to exert a biological effect, is a critical aspect of its pharmacological profile. This process encompasses absorption, distribution, metabolism, and excretion. For anthocyanins like Pelargonidin (B1210327) 3-Galactoside, these processes are influenced by their chemical structure and the food matrix in which they are consumed.

Absorption and Distribution in Biological Systems

Pelargonidin 3-Galactoside is an anthocyanin found in various fruits, notably red raspberries and certain varieties of colored grains. nih.govthepharmajournal.com General studies on anthocyanins suggest they can be absorbed in their intact glycosylated form (with the sugar moiety attached) from the gastrointestinal tract. nih.gov After absorption, they are distributed throughout the body.

However, specific pharmacokinetic studies detailing the absorption and distribution parameters (such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and tissue distribution) for this compound are not extensively documented in the available literature. It is understood that after digestion and metabolism in the intestine, various forms of the compound, including the original glycoside, its aglycone (pelargonidin), and other metabolites, can be distributed in the blood. e3s-conferences.org The binding affinity of these compounds to plasma proteins like human serum albumin can affect their distribution to various tissues. e3s-conferences.org

Role of Food Matrix in Bioavailability

The food matrix, which includes all the other components of a food, can significantly impact the stability, release, and absorption of anthocyanins. Factors such as the presence of fats, proteins, fiber, and other polyphenols can either enhance or hinder bioavailability.

Table 1: Documented Food Sources of this compound This table lists plants that have been identified as containing this compound. The concentration can vary significantly based on cultivar, ripeness, and growing conditions.

Food SourceScientific NameReference
Red RaspberryRubus idaeus nih.gov
Colored Grains (e.g., Pink Corn)Zea mays thepharmajournal.com
ChokeberryAronia melanocarpa mdpi.com
Bayberry (in wine)Myrica rubra researchgate.net

Physiologically Attainable Concentrations

Following the consumption of anthocyanin-rich foods, the concentrations of these compounds and their metabolites in the bloodstream are typically in the nanomolar (nM) to low micromolar (µM) range. Specific data on the physiologically attainable concentrations of this compound are not well-defined in the literature. Studies on its close relative, Pelargonidin 3-Glucoside, show that after consuming 200g of strawberries, the main metabolite reached a peak plasma concentration of approximately 274 nM. acs.org It is plausible that concentrations for this compound would fall within a similar range, but this remains to be experimentally verified.

In Vitro Pharmacological Models and Cellular Studies

In vitro models are crucial for elucidating the mechanisms of action of bioactive compounds at a cellular level.

Whole Blood Culture Models for Anti-inflammatory Effects

Whole blood culture models provide a physiologically relevant environment to study the immunomodulatory effects of a compound by maintaining the complex interactions between different blood cells. To date, there is no specific research available that has utilized whole blood culture models to investigate the anti-inflammatory effects of pure this compound. Studies in this area have predominantly used Pelargonidin 3-Glucoside.

Hepatocyte Injury Models

Hepatocytes, the main cells of the liver, are used in vitro to model various forms of liver injury, such as that induced by toxins, fats, or inflammatory mediators. Research into the effects of this compound in hepatocyte injury models is sparse.

One study investigating the anti-proliferative activity of various anthocyanins tested this compound against several human cancer cell lines. The results indicated that, even at high concentrations, this compound did not inhibit the proliferation of the tested cell lines, whereas its aglycone, pelargonidin, did. mdpi.com While this study did not specifically use a hepatocyte injury model, it provides some insight into the cellular activity of the compound. Another study noted that an aqueous extract from Fragaria chiloensis fruits, which contain a mix of polyphenols, demonstrated a hepatoprotective effect against lipopolysaccharide-induced liver injury in rats, but the effect cannot be attributed solely to this compound. mdpi.com

Macrophage Studies (e.g., THP-1)

Research on the human monocytic cell line, THP-1, which can be differentiated into macrophages, has provided insights into the anti-inflammatory potential of pelargonidin derivatives. One study investigated the effects of pelargonidin-3-O-glucoside (a closely related compound to this compound) and its metabolites on lipopolysaccharide (LPS)-stimulated THP-1 monocytes and macrophages. nih.gov The findings indicated that at a high, supraphysiological concentration (20 µM), a metabolite of pelargonidin-3-O-glucoside, phloroglucinaldehyde (PGA), decreased the production of interleukin-6 (IL-6) and interleukin-10 (IL-10) in macrophage cultures. nih.gov However, there were no significant effects on other pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-8 (IL-8). nih.gov Another metabolite, protocatechuic acid (PCA), showed a modest reduction in IL-6 in monocyte cultures at both physiologically relevant and higher concentrations. nih.gov

In a separate study, extracts from different potato varieties were tested on LPS-induced inflammation in THP-1 derived macrophages. nih.gov An extract rich in anthocyanins, including pelargonidin 3-glucoside, demonstrated anti-inflammatory activity by counteracting the production of TNF-α, IL-1β, and IL-6 at both high (50 µM) and more physiologically relevant concentrations (1-5 µM). nih.gov Interestingly, the study suggested a potential antagonistic interaction between chlorogenic acid and anthocyanins, as the addition of chlorogenic acid to pure pelargonidin 3-glucoside reduced its anti-inflammatory efficacy. nih.gov This was hypothesized to be due to competition for glucose transporters like GLUT-1, GLUT-3, and SGLT-1, which could limit the cellular uptake of anthocyanins. nih.gov

Table 1: Effects of Pelargonidin Derivatives on Cytokine Production in THP-1 Cells

CompoundCell TypeStimulantConcentrationEffect on Cytokines
Pelargonidin-3-O-glucoside metabolite (PGA)MacrophagesLPS20 µMDecreased IL-6 and IL-10
Pelargonidin-3-O-glucoside metabolite (PCA)MonocytesLPS0.31, 1.25, 20 µMDecreased IL-6
Anthocyanin-rich potato extract (containing Pelargonidin 3-glucoside)MacrophagesLPS1-5 µM, 50 µMDecreased TNF-α, IL-1β, IL-6

In Vivo Pharmacological Models and Animal Studies

Spinal Cord Injury Models in Rats

Studies utilizing rat models of spinal cord injury (SCI) have explored the neuroprotective effects of pelargonidin. Intrathecal administration of pelargonidin was found to significantly improve motor performance and reduce neuropathic pain in rats with SCI. nih.govresearchgate.netnih.gov These beneficial effects were associated with its antioxidant and anti-inflammatory properties. nih.govresearchgate.netnih.gov Biochemical analyses revealed that pelargonidin treatment led to increased serum levels of the antioxidants catalase and glutathione (B108866), while decreasing levels of nitrite (B80452), an indicator of oxidative stress. nih.govresearchgate.netnih.gov Furthermore, pelargonidin modulated the activity of matrix metalloproteinases (MMPs), increasing the activity of MMP-2, which has a protective role, and decreasing the activity of the pro-inflammatory MMP-9. nih.govresearchgate.netnih.gov Histological examination showed that pelargonidin treatment enhanced the survival of motor neurons in the ventral horn of the spinal cord. nih.govresearchgate.netnih.gov

Acute Lung Injury Models

Recent research has highlighted the protective effects of pelargonidin-3-O-galactoside in a mouse model of acute lung injury (ALI) induced by Klebsiella pneumoniae. acs.org Treatment with this compound was shown to mitigate lung histopathological changes and edema. acs.org The underlying mechanism appears to involve the inhibition of immune cell migration and infiltration, as well as a reduction in the secretion of pro-inflammatory cytokines. acs.org The study identified CD38 as a direct target of pelargonidin-3-O-galactoside. acs.org By binding to and promoting the ubiquitination of CD38, the compound downregulates its expression, leading to increased NAD+ levels and SIRT1 expression. acs.org This cascade ultimately inhibits NF-κB p65 acetylation and suppresses NLRP3 inflammasome-mediated pyroptosis, a form of inflammatory cell death, thereby protecting against ALI. acs.org

Table 2: In Vivo Effects of Pelargonidin and its Glycosides in Animal Models

ModelCompoundKey Findings
Spinal Cord Injury (Rat)PelargonidinImproved motor function, reduced neuropathic pain, increased antioxidant levels, neuroprotection. nih.govresearchgate.netnih.gov
Metabolic Syndrome (Rat)Pelargonidin-3-glucosideReduced abdominal fat, body weight, blood pressure; improved cardiac and liver function. nih.govfrontiersin.org
Acute Lung Injury (Mouse)Pelargonidin-3-O-galactosideMitigated lung damage and edema, reduced inflammation, inhibited pyroptosis via CD38/SIRT1/NF-κB/NLRP3 pathway. acs.org

Molecular Docking and In Silico Approaches

Ligand-Protein Binding Affinity Predictions

Molecular docking simulations have been employed to predict the binding affinities and potential molecular targets of pelargonidin and its glycosides. These computational methods provide insights into the molecular mechanisms that may underlie their observed biological activities.

In the context of metabolic regulation, molecular docking studies have explored the interaction of pelargonidin with proteins involved in glucose metabolism, such as C1QL3, CYBB, and CYTIP. nih.gov The results indicated favorable binding affinities, suggesting that pelargonidin can form stable complexes with these proteins and potentially modulate their activity. nih.gov Specifically, the binding affinities were reported as -7.6 kcal/mol for C1QL3, -6.4 kcal/mol for CYBB, and -6.7 kcal/mol for CYTIP. nih.gov

Another study focused on the interaction of pelargonidin and pelargonidin-3-O-glucoside with hydroxyacyl-coenzyme A dehydrogenase (HAD), an enzyme relevant to diabetes. semanticscholar.org The binding free energy was calculated to be -35.23 kcal/mol for pelargonidin and -18.41 kcal/mol for its glucoside, indicating a strong potential for binding and inhibition, particularly for the aglycone form. semanticscholar.org

Furthermore, in the investigation of its effects on acute lung injury, molecular docking confirmed a high binding affinity between pelargonidin-3-O-galactoside and the protein CD38. acs.org This in silico finding was corroborated by surface plasmon resonance analysis, providing a strong basis for its mechanism of action in inhibiting pyroptosis. acs.org

Molecular docking has also been used to investigate the potential for pelargonidin-3-glucoside to act as an inhibitor of angiotensin-converting enzyme (ACE), a key target in managing hypertension. researchgate.net These studies support the potential of this compound as a renoprotective agent. researchgate.net Additionally, in silico docking has been performed to assess the interaction of various anthocyanins, including pelargonidin, with proteins in the insulin (B600854)/insulin-like growth factor signaling (IIS) pathway, which is linked to aging. nih.gov These studies have shown significant binding energies, with a cutoff of -6.0 kcal/mol often considered significant, suggesting a potential mechanism for their anti-aging effects. nih.gov

Table 3: Predicted Ligand-Protein Binding Affinities for Pelargonidin and its Derivatives

LigandProtein TargetPredicted Binding Affinity/Energy
PelargonidinC1QL3-7.6 kcal/mol
PelargonidinCYBB-6.4 kcal/mol
PelargonidinCYTIP-6.7 kcal/mol
PelargonidinHydroxyacyl-coenzyme A dehydrogenase (HAD)-35.23 kcal/mol
Pelargonidin-3-O-glucosideHydroxyacyl-coenzyme A dehydrogenase (HAD)-18.41 kcal/mol
Pelargonidin-3-O-galactosideCD38High Affinity
PelargonidinInsulin/Insulin-like Growth Factor Signaling (IIS) Pathway ProteinsSignificant binding energy (>-6.0 kcal/mol)

Identification of Potential Binding Sites and Target Proteins

In silico studies have been instrumental in identifying potential protein targets for this compound and its aglycone, pelargonidin, shedding light on their mechanisms of action. Molecular docking simulations have predicted favorable binding affinities between pelargonidin and several proteins involved in glucose metabolism, including C1QL3, CYBB, and CYTIP. nih.govnih.govresearchgate.net These findings suggest that pelargonidin may form stable complexes with these proteins, potentially modulating their function and influencing glucose metabolic pathways. nih.govnih.govresearchgate.net

For instance, C1QL3 is a secreted protein implicated in metabolic regulation, and its interaction with pelargonidin could directly affect signaling pathways related to glucose homeostasis. nih.gov CYBB, also known as NADPH oxidase 2, is a key enzyme in the production of reactive oxygen species (ROS), and its dysregulation is linked to insulin resistance. nih.gov The binding of pelargonidin to CYBB suggests a potential inhibitory effect, which could lead to reduced ROS production and improved glucose metabolism. nih.gov CYTIP, a cytohesin-interacting protein, is involved in intracellular signaling, and its interaction with pelargonidin could further influence metabolic processes. nih.gov

Another identified target is Hydroxyacyl-coenzyme A dehydrogenase (HAD). nih.govnih.govresearchgate.net Molecular docking studies have shown that both pelargonidin and its glucoside can interact with HAD, with pelargonidin exhibiting a stronger binding affinity. nih.gov These interactions are stabilized by hydrogen bonds with amino acid residues such as Asn and Ala within the binding pocket of HAD. nih.gov

Furthermore, pelargonidin 3-glucoside has been investigated for its potential to inhibit activin receptor-like kinase 5 (ALK5), a TGF-β type I receptor. researchgate.net Molecular docking studies revealed that pelargonidin 3-glucoside exhibits a strong binding energy to the ALK5 receptor, suggesting its potential as an inhibitor. researchgate.net

The following table summarizes the potential target proteins of pelargonidin and its glucoside as identified through in silico studies.

Target ProteinCompoundKey Findings
C1QL3PelargonidinFavorable binding affinity, suggesting modulation of glucose metabolism. nih.gov
CYBB (NADPH oxidase 2)PelargonidinPotential inhibitory effect, may reduce ROS production. nih.gov
CYTIPPelargonidinFavorable binding affinity, suggesting influence on intracellular signaling. nih.gov
HAD (Hydroxyacyl-coenzyme A dehydrogenase)Pelargonidin, Pelargonidin 3-GlucosidePelargonidin shows stronger binding affinity than its glucoside. nih.gov
ALK5 (Activin receptor-like kinase 5)Pelargonidin 3-GlucosideHigh binding energy suggests potential as an inhibitor. researchgate.net

It is important to note that these findings are based on computational models and require further experimental validation to confirm the functional implications of these interactions in biological systems. nih.gov

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations have been employed to investigate the stability of the interactions between pelargonidin derivatives and their target proteins. These simulations provide insights into the dynamic behavior of the protein-ligand complexes over time, complementing the static view offered by molecular docking.

A 20-nanosecond MD simulation was conducted to analyze the stability of pelargonidin and pelargonidin 3-O-glucoside when bound to Hydroxyacyl-coenzyme A dehydrogenase (HAD). nih.govmdpi.com The results indicated that while pelargonidin binds effectively to HAD, the pelargonidin 3-O-glucoside-HAD complex exhibited greater stability during the simulation. nih.gov Analysis of the radius of gyration (Rg) showed that the structure of the pelargonidin 3-O-glucoside-HAD complex became more compact over the 20 ns simulation. nih.gov

In another study, the binding of pelargonidin to the glucokinase regulatory protein (GKRP) was investigated using MD simulations. plos.org The simulations, run for 100 ns, confirmed the stability of the GKRP-F1P complex upon pelargonidin binding. plos.org The lower root-mean-square fluctuation (RMSF) values for key residues in the presence of pelargonidin suggested that it helps maintain the inactive conformation of GKRP. plos.org

The interaction between pelargonidin 3-glucoside and α-lactalbumin has also been studied using MD simulations. mdpi.com A 30 ns simulation revealed that while processing conditions like high pressure and thermal treatment did not alter the binding site, they did affect the solvent-accessible surface area. mdpi.com

These MD simulation studies provide valuable information on the stability and dynamics of this compound and related compounds when interacting with their protein targets, offering a deeper understanding of their potential biological activities.

Theoretical ADMET Profiling and Drug-Likeness Analysis

Theoretical in silico methods are valuable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and drug-likeness of compounds like this compound. These predictions help in the early assessment of a compound's potential as a therapeutic agent.

Studies utilizing tools like the SwissADME tool have evaluated the drug-likeness of pelargonidin 3-glucoside. researchgate.net One such analysis showed that pelargonidin 3-glucoside adheres to Lipinski's rule of five, a set of guidelines used to evaluate drug-likeness. researchgate.net Another analysis, the BOILED-egg plot, suggested that while the aglycone pelargonidin is predicted to be absorbed by the intestine, its glucoside derivative, pelargonidin 3-glucoside, is not predicted to follow this absorption pathway. mdpi.com

The physicochemical properties of pelargonidin 3-glucoside have also been characterized. It has a molecular weight of approximately 433.38 g/mol , with 10 hydrogen bond acceptors and 4 rotatable bonds. nih.gov These properties are crucial in determining its pharmacokinetic behavior.

The following table summarizes some of the predicted ADMET and drug-likeness properties of pelargonidin 3-glucoside.

PropertyPrediction for Pelargonidin 3-GlucosideReference
Drug-Likeness
Lipinski's Rule of FiveCompliant researchgate.net
Ghose FilterCompliant nih.gov
Physicochemical Properties
Molecular Weight~433.38 g/mol nih.gov
Hydrogen Bond Acceptors10 nih.gov
Rotatable Bonds4 nih.gov
Pharmacokinetics
Gastrointestinal AbsorptionLow (predicted) mdpi.com

It is important to emphasize that these are theoretical predictions and require experimental verification to confirm the actual ADMET profile and drug-likeness of this compound in biological systems.

Stability and Degradation Kinetics in Biological and Model Systems

The stability of this compound is a critical factor influencing its bioavailability and efficacy. Its degradation is influenced by various environmental and chemical factors.

Impact of pH, Temperature, and Oxygen on Stability

The stability of anthocyanins, including this compound, is significantly affected by pH, temperature, and the presence of oxygen. Generally, anthocyanins are most stable in acidic conditions (pH 1-3) and their stability decreases as the pH increases. core.ac.uk At higher pH values, the flavylium (B80283) cation, which is the colored form, is converted to colorless or less stable forms. mdpi.com

Temperature is another crucial factor, with higher temperatures accelerating the degradation of anthocyanins. mdpi.com For instance, the degradation rate of anthocyanins from Cornelian cherries was found to be 172 times faster at 75°C compared to 2°C. mdpi.com

The presence of oxygen also plays a significant role in the degradation of pelargonidin 3-glucoside. scialert.net Studies have shown that the degradation rate is much slower under anaerobic conditions. scialert.net In the presence of oxygen, the breakdown of the anthocyanin heterocycle is a major degradation pathway. scialert.net

The degradation of pelargonidin 3-glucoside often follows first-order reaction kinetics. nih.gov The rate constants for degradation are influenced by the specific conditions of temperature and pH. nih.gov

Influence of Sugars and Flavanols on Degradation

The presence of other compounds, such as sugars and flavanols, can also impact the stability of this compound. Sugars and their degradation products, like furfural, have been reported to accelerate the degradation of anthocyanins. researchgate.net However, some studies have shown that certain sugars, such as sucrose, can have a protective effect, retarding the degradation of some anthocyanins. mdpi.com Fructose, on the other hand, has been shown to promote the degradation of anthocyanins in Cornelian cherry juice. nih.gov

Flavanols, such as catechin, have been found to have a destabilizing effect on pelargonidin 3-glucoside in model solutions. scialert.net In the presence of flavanols, the disappearance of the anthocyanin is primarily due to condensation reactions, which can lead to the formation of both colorless products and new pigments like xanthylium salts. scialert.net

Role of Hydroxyl Radicals in Degradation

Hydroxyl radicals (•OH), which are highly reactive oxygen species, can play a significant role in the degradation of pelargonidin 3-glucoside. nih.gov Studies investigating the effects of ultrasound treatment on pelargonidin 3-glucoside have shown a strong correlation between the degradation of the anthocyanin and the production of hydroxyl radicals. nih.gov This indicates that oxidation reactions involving hydroxyl radicals are a key mechanism for the degradation of pelargonidin 3-glucoside under certain processing conditions. nih.gov

As research into the therapeutic potential of natural compounds continues to expand, this compound, an anthocyanin found in various fruits and vegetables, is garnering significant scientific interest. ontosight.ai This article delves into the future research directions and translational perspectives for this compound, exploring the pathways to potentially unlock its full medicinal value.

Applications in Research and Industry

Use in Food Science and Technology

In food science, pelargonidin (B1210327) 3-galactoside is of interest primarily as a natural food colorant. nih.gov Its vibrant red hue makes it a potential alternative to synthetic food dyes. However, its stability issues, particularly its sensitivity to pH and temperature, present challenges for its widespread use in food products. nih.gov Research is ongoing to improve its stability, for instance, through encapsulation techniques. nih.gov

Role in Agricultural Science

In agriculture, the presence of pelargonidin 3-galactoside and other anthocyanins in plants is significant for several reasons. The color they impart to flowers is crucial for attracting pollinators, which is essential for the reproductive success of many plant species. researchgate.netresearchgate.net Furthermore, the accumulation of these pigments is often a response to environmental stressors, such as high light intensity, UV radiation, and nutrient deficiencies. researchgate.netmdpi.com This suggests that this compound plays a role in the plant's defense mechanisms, helping it to cope with and adapt to adverse conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.